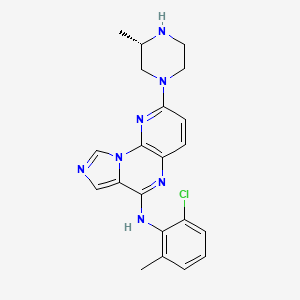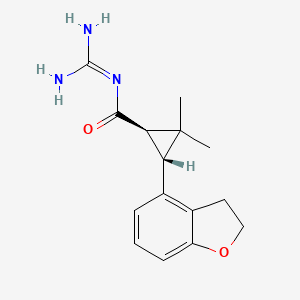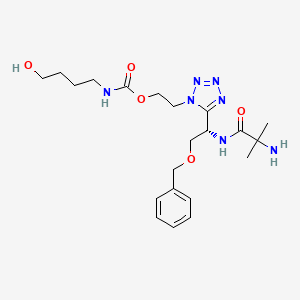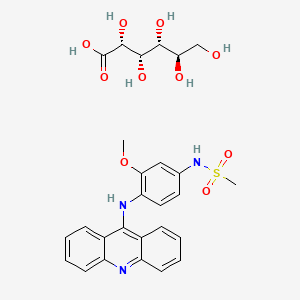
Amsacrine gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Applications De Recherche Scientifique
Controlled-Release Chemotherapy in Glioma
Amsacrine, embedded in polymeric rods, shows potential in controlled-release chemotherapy for malignant glioma. This approach demonstrates a prolonged release pattern and exhibits significant antitumor effects in a rat model, offering a promising treatment method for glioma (Wahlberg et al., 2005).
Comparison with Amsacrine Analogs
The comparison of amsacrine with its analog, CI-921, using a human tumor-cloning system, reveals differences in their spectrum of antitumor activity. This suggests the potential for amsacrine analogs to have varied effects in cancer treatment (Lathan et al., 2004).
Interaction with DNA
Amsacrine’s interaction with DNA, crucial in its anticancer mechanism, is influenced by minor groove width and hydration patterns. This understanding could guide modifications to enhance the efficacy and reduce side effects of amsacrine-based treatments (Jangir et al., 2013).
Genotoxicity in Normal and Cancer Cells
Investigating the genotoxicity of amsacrine in different cell types highlights its potential for causing DNA damage in both normal and cancer cells. This study underscores the need for careful consideration of amsacrine’s effects beyond its therapeutic targets (Błasiak et al., 2002; Błasiak et al., 2003).
Role in Topoisomerase II Inhibition
Amsacrine functions as a topoisomerase II poison, contributing to its efficacy in treating hematological malignancies. Understanding this mechanism is vital for developing more effective and specific cancer therapies (Weiss et al., 1986; Ketron et al., 2012).
Development of Amsacrine Analogs
Research on derivatives of amsacrine, such as orally active 4,5-disubstituted derivatives, aims to expand its therapeutic scope, particularly in solid tumors. This line of research could lead to more versatile and effective amsacrine-based treatments (Denny et al., 1984).
Propriétés
Numéro CAS |
80277-07-2 |
|---|---|
Nom du produit |
Amsacrine gluconate |
Formule moléculaire |
C27H31N3O10S |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
XXNAQBNJPZNRSZ-IFWQJVLJSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amsacrine gluconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



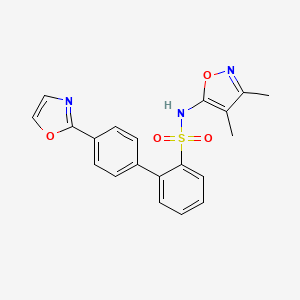
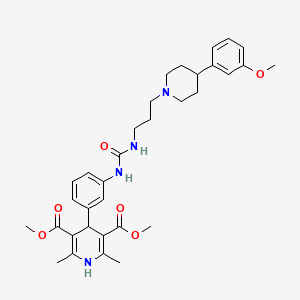
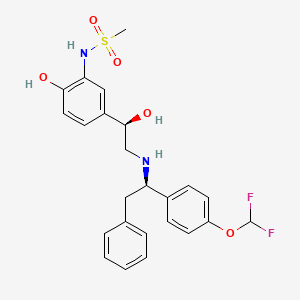
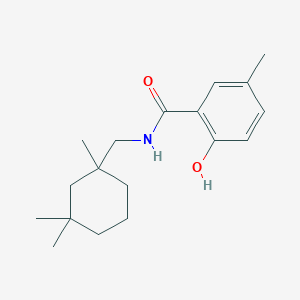
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)
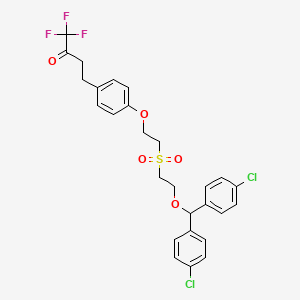
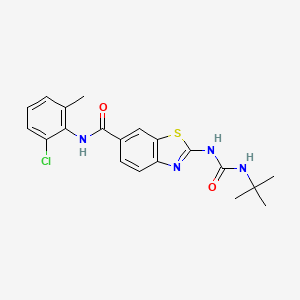
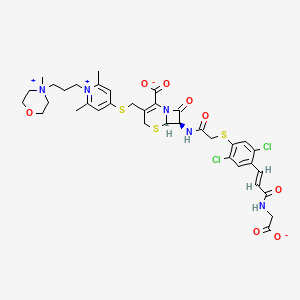
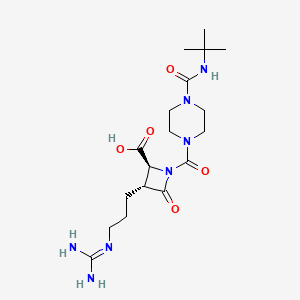
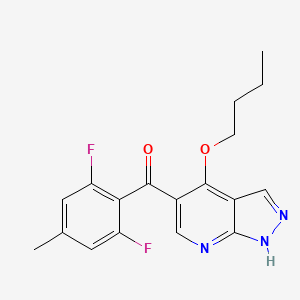
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
